molecular formula C12H12 B8358215 1,2,3,5-Tetrahydro-s-indacene

1,2,3,5-Tetrahydro-s-indacene

Cat. No.: B8358215
M. Wt: 156.22 g/mol
InChI Key: DLPLSPFDCWVQHG-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-s-indacene is a partially hydrogenated derivative of s-indacene, a fused bicyclic hydrocarbon composed of two benzene-like rings sharing a common edge. The tetrahydro designation indicates that four hydrogen atoms have been added, reducing the aromaticity of the parent structure. This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. Derivatives such as 6-methyl-1,2,3,5-tetrahydro-s-indacene (C₁₃H₁₄, m/z 171.11682 for [M+H]+) and 6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene (CAS: 852160-02-2) highlight its adaptability through functionalization at the 4-, 6-, or methyl positions . Predicted collision cross-section (CCS) values for its adducts range from 136.1 Ų ([M+H]+) to 149.1 Ų ([M+Na]+), suggesting moderate polarity and compact molecular geometry .

Properties

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

1,2,3,5-tetrahydro-s-indacene

InChI

InChI=1S/C12H12/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1,3,7-8H,2,4-6H2

InChI Key

DLPLSPFDCWVQHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=CC3)C=C2C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Physical Properties of s-Indacene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number CCS ([M+H]+) (Ų)
This compound C₁₂H₁₂ 156.23 None N/A 136.1
1,2,3,5,6,7-Hexahydro-s-indacene C₁₂H₁₄ 158.24 None 495-52-3 N/A
6-Methyl-4-phenyl derivative C₁₉H₁₈ 246.35 6-CH₃, 4-C₆H₅ 852160-02-2 N/A

Table 2. Functional Group Impact on Reactivity

Compound Functional Groups Key Reactivity
4,5-Dimethyl-2,2,7,7-Tetra(carbethoxy) Esters (COOEt) Nucleophilic acyl substitution, hydrolysis
4-Bromo derivative Bromine, ethyl/methyl Cross-coupling, steric hindrance
Benzoxazepine hybrid Epoxide, purine DNA intercalation, enzyme inhibition

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